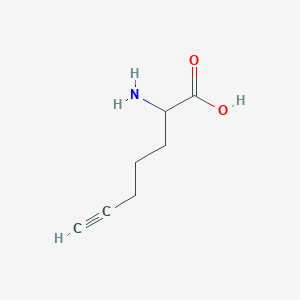

2-Aminohept-6-ynoic acid

Description

The Expanding Landscape of Unnatural Amino Acids in Chemical Biology

The 20 canonical amino acids that constitute the building blocks of proteins in virtually all living organisms provide a limited chemical repertoire. frontiersin.org To overcome this limitation, researchers have increasingly turned to unnatural amino acids, which possess side chains with functionalities not found in their natural counterparts. bitesizebio.comresearchgate.net These UAAs can be introduced into proteins either through chemical synthesis of peptides or by engineering the cellular translational machinery. bitesizebio.comdimensioncap.com

The incorporation of UAAs allows for the introduction of a diverse array of chemical handles, such as fluorescent probes, photo-crosslinkers, and post-translational modification mimics. dimensioncap.com This has enabled researchers to study protein-protein interactions, probe enzyme mechanisms, and enhance the therapeutic properties of peptides. researchgate.netumk.pl The synthesis of novel UAAs is a burgeoning area of research, with a focus on creating molecules with unique reactivity and minimal interference with biological systems. researchgate.net

Strategic Importance of 2-Aminohept-6-ynoic Acid as a Biofunctional Building Block

This compound is an α-amino acid characterized by a seven-carbon chain with a terminal alkyne group. cymitquimica.com This terminal alkyne is a key feature that imparts significant strategic importance to the molecule. The alkyne functionality is relatively rare in biological systems, making it a bioorthogonal handle. This means it can undergo specific chemical reactions without interfering with native biochemical processes. medchemexpress.com

The most prominent application of the alkyne group in this compound is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." medchemexpress.comcymitquimica.com This reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for labeling and modifying biological molecules. medchemexpress.com By incorporating this compound into a peptide or protein, researchers can then selectively attach a wide range of molecules, including reporter tags, imaging agents, and drug molecules, that bear a complementary azide (B81097) group. cymitquimica.comvulcanchem.com

The heptanoic acid backbone also provides a degree of conformational flexibility, which can be important for its incorporation into peptides and its subsequent interactions. cymitquimica.com The chiral nature of the α-carbon, typically in the (S) configuration for biological applications, is crucial for its recognition by the translational machinery and for the final structure and function of the modified protein. cymitquimica.comcymitquimica.com

Interdisciplinary Research Trajectories Involving this compound

The unique properties of this compound have fostered its use across a range of scientific disciplines, from organic chemistry to molecular biology and materials science.

Medicinal Chemistry and Drug Development: In medicinal chemistry, this compound and its derivatives are used as building blocks in the synthesis of novel peptide-based therapeutics. cymitquimica.com The ability to attach payloads to peptides with high specificity allows for the development of targeted drug delivery systems.

Protein Engineering and Labeling: A primary application lies in protein engineering, where the site-specific incorporation of this compound enables precise labeling of proteins for imaging and functional studies. vulcanchem.com This has been instrumental in visualizing protein localization and trafficking within living cells.

Bioconjugation and Materials Science: The alkyne handle facilitates the conjugation of proteins to surfaces, polymers, and nanoparticles. This has led to the development of novel biomaterials with tailored properties for applications in areas such as biosensing and tissue engineering.

The versatility of this compound is further enhanced by the availability of protected derivatives, such as Fmoc-(S)-2-aminohept-6-ynoic acid and Boc-(R)-2-aminohept-6-ynoic acid, which are readily used in solid-phase peptide synthesis. cymitquimica.com

Research Data on this compound and Its Derivatives

The following table summarizes key data from research findings on this compound and a related compound, highlighting their utility in different research contexts.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features | Primary Research Applications |

| (S)-2-Aminohept-6-ynoic acid | C₇H₁₁NO₂ | 141.17 | α-amino acid, terminal alkyne | Peptide synthesis, click chemistry, bioconjugation cymitquimica.comcymitquimica.com |

| Fmoc-(S)-2-amino-hept-6-ynoic acid | C₂₂H₂₁NO₄ | 379.41 | Fmoc-protected amine, terminal alkyne | Solid-phase peptide synthesis cymitquimica.com |

| (R)-2-((tert-Butoxycarbonyl)amino)hept-6-ynoic acid | C₁₂H₁₉NO₄ | 241.28 | Boc-protected amine, terminal alkyne | Building block in drug development, enzyme mechanism studies |

Synthesis and Reactivity

Research has established various synthetic routes to this compound and its analogs. An asymmetric Strecker synthesis has been shown to produce this compound in high yields and with good enantiomeric excess. nih.gov The reactivity of the terminal alkyne is a central theme in its applications. For instance, it readily participates in cycloaddition reactions, which is fundamental to its use in creating complex molecular architectures. cymitquimica.comevitachem.com

The following table outlines some of the chemical reactions that this compound can undergo, showcasing its versatility as a chemical building block.

| Reaction Type | Reacting Group | Description |

| Click Chemistry (CuAAC) | Alkyne | Copper-catalyzed reaction with an azide to form a stable triazole linkage. medchemexpress.comcymitquimica.com |

| Condensation | Amino Group | Reaction with aldehydes or ketones to form imines. evitachem.com |

| Oxidation | Alkyne | The alkyne group can be oxidized to form carbonyl compounds. evitachem.com |

Structure

3D Structure

Properties

IUPAC Name |

2-aminohept-6-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-2-3-4-5-6(8)7(9)10/h1,6H,3-5,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJQLLGJUHGAQIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Aminohept 6 Ynoic Acid and Its Functionalized Derivatives

Stereoselective Synthesis of 2-Aminohept-6-ynoic Acid

Achieving stereochemical control at the α-carbon is crucial for the biological application of amino acids. Both asymmetric synthesis and chemo-enzymatic methods are employed to produce enantiomerically pure (R)- and (S)-2-aminohept-6-ynoic acid.

Asymmetric Synthetic Routes to Enantiomerically Pure this compound

Asymmetric synthesis aims to directly produce a single enantiomer, bypassing the need for resolving a racemic mixture. Common strategies that can be adapted for this compound include the use of chiral auxiliaries, asymmetric catalysis, and starting from a chiral pool.

One effective approach involves the alkylation of a chiral glycine (B1666218) enolate equivalent. For instance, a glycine derivative bearing a removable chiral auxiliary (e.g., a pseudoephedrine or Evans oxazolidinone auxiliary) can be deprotonated to form a nucleophilic enolate. Subsequent reaction with an electrophile containing the hept-6-yne skeleton, such as 5-iodopentyne, introduces the desired side chain. The stereochemistry of the alkylation is directed by the chiral auxiliary, leading to a product with high diastereomeric excess. Finally, removal of the auxiliary group yields the enantiomerically enriched target amino acid.

Another powerful method is asymmetric catalytic phase-transfer catalysis. In this approach, a glycine Schiff base is alkylated with 5-halopentyne in the presence of a chiral phase-transfer catalyst, such as a derivative of a Cinchona alkaloid. The catalyst forms a chiral ion pair with the enolate, guiding the alkylation to occur preferentially on one face, thus inducing asymmetry.

Chemo-Enzymatic Approaches for Chiral Resolution and Enantioselective Production

Chemo-enzymatic methods leverage the high stereoselectivity of enzymes to either resolve a racemic mixture or to asymmetrically synthesize the target molecule. nih.gov These biocatalytic processes offer mild reaction conditions and high enantioselectivity. nih.gov

Kinetic Resolution: A common chemo-enzymatic strategy is the enzymatic kinetic resolution of a racemic mixture of this compound derivatives. For example, a racemic N-acetylated version of the amino acid can be treated with an acylase enzyme. The enzyme will selectively hydrolyze the N-acetyl group from one enantiomer (e.g., the L-enantiomer), leaving the other (D-enantiomer) untouched. The resulting free amino acid and the unreacted N-acetylated amino acid can then be separated based on their different chemical properties.

Asymmetric Synthesis using Transaminases: A more direct enzymatic approach involves the use of transaminases (TAs). These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or L-alanine) to a keto acid. nih.gov For the synthesis of this compound, the corresponding α-keto acid, 2-oxohept-6-ynoic acid, would serve as the substrate. By selecting an appropriate (R)- or (S)-selective transaminase, the prochiral keto acid can be converted directly into the desired enantiomer of the amino acid with very high enantiomeric excess. nih.gov This method is highly efficient and is part of a growing field of green chemistry applications. nih.gov

Classical and Modern Organic Synthesis Pathways

Adaptations of the Strecker Synthesis for Alkyne-Containing Amino Acids

The Strecker synthesis is a robust, one-pot method for producing racemic α-amino acids from an aldehyde, ammonia (B1221849), and cyanide. wikipedia.orgchemistnotes.com To synthesize this compound, the starting aldehyde would be 5-heptynal.

The reaction proceeds in two main stages:

Aminonitrile Formation: 5-heptynal reacts with ammonia to form an imine. medschoolcoach.com A subsequent nucleophilic attack by a cyanide ion (from KCN or NaCN) on the imine carbon forms the α-aminonitrile, 2-aminohept-6-ynenitrile. wikipedia.orgmasterorganicchemistry.com

Hydrolysis: The nitrile group of the aminonitrile is then hydrolyzed under acidic or basic conditions to yield the carboxylic acid functionality, resulting in racemic this compound. masterorganicchemistry.com

While the classical Strecker synthesis produces a racemic mixture, asymmetric variations have been developed. wikipedia.org These often involve replacing ammonia with a chiral amine or using a chiral catalyst to influence the cyanide addition step, thereby producing an enantiomerically enriched product.

Protecting Group Strategies for Amino and Carboxyl Functionalities (e.g., Fmoc, Boc)

When this compound is used as a building block, for instance in solid-phase peptide synthesis (SPPS), its amino and carboxyl groups must be temporarily masked with protecting groups to prevent unwanted side reactions. americanpeptidesociety.org The two most common strategies are based on the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups for N-terminal protection. americanpeptidesociety.orgcreative-peptides.com

Boc Strategy: The Boc group is acid-labile and is typically used to protect the α-amino group. total-synthesis.com It is stable under the basic conditions used for peptide coupling. researchgate.net Deprotection is achieved using a strong acid like trifluoroacetic acid (TFA). americanpeptidesociety.orgtotal-synthesis.com The carboxyl group is often protected as a benzyl (B1604629) (Bzl) ester, which is removed at the final step by hydrogenolysis or strong acid. The Boc and Bzl groups are considered "quasi-orthogonal" as both are removed by acid, but under different strengths. iris-biotech.de

Fmoc Strategy: The Fmoc group is base-labile, making it orthogonal to the acid-labile side-chain protecting groups typically used in this strategy. total-synthesis.com The α-amino group is protected with Fmoc, which is removed using a mild base, commonly a solution of piperidine (B6355638) in DMF. americanpeptidesociety.orgsigmaaldrich.com The carboxyl group is typically activated for coupling while anchored to a solid support. Any reactive side chains are protected with acid-labile groups like tert-butyl (tBu), which are removed in the final cleavage step with TFA. iris-biotech.de

The choice between Fmoc and Boc strategies depends on the desired final product and the compatibility of other functional groups present in the molecule. americanpeptidesociety.org

Table 1: Comparison of Fmoc and Boc Protecting Group Strategies

| Feature | Fmoc Strategy | Boc Strategy |

| Nα-Protection | 9-Fluorenylmethyloxycarbonyl (Fmoc) | Tert-butyloxycarbonyl (Boc) |

| Deprotection Condition | Base-labile (e.g., 20% Piperidine in DMF) americanpeptidesociety.org | Acid-labile (e.g., Trifluoroacetic acid, TFA) americanpeptidesociety.org |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Acid-labile (e.g., Bzl, Z) or hydrogenation-labile |

| Orthogonality | Fully orthogonal system | Quasi-orthogonal system |

| Key Advantage | Mild deprotection conditions minimize side reactions. americanpeptidesociety.org | Historically well-established, useful for sequences prone to racemization under basic conditions. americanpeptidesociety.org |

Derivatization Strategies for Side-Chain Modification

The terminal alkyne in the side chain of this compound is a versatile chemical handle for a wide range of modifications, allowing for the introduction of diverse functionalities. acs.orgnih.gov

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent "click chemistry" reaction. frontiersin.org The terminal alkyne reacts with an azide-containing molecule in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.gov This reaction is highly efficient, specific, and bioorthogonal, meaning it can be performed in complex biological systems without interfering with native biochemical processes. frontiersin.org It is widely used to attach probes, fluorophores, affinity tags, or other biomolecules. bachem.comnih.gov

Sonogashira Coupling: This palladium- and copper-co-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This allows for the direct attachment of aromatic or vinylic systems to the amino acid side chain, enabling the synthesis of complex probes, peptidomimetics, or materials. acs.orgnih.gov The reaction is typically carried out under mild conditions. wikipedia.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): As a copper-free alternative to CuAAC, SPAAC utilizes a strained cyclooctyne (B158145) derivative instead of a terminal alkyne. bachem.com While not a direct modification of this compound itself, this reaction is relevant in contexts where the cytotoxicity of copper is a concern, such as in live-cell imaging. bachem.com

These derivatization strategies significantly expand the utility of this compound as a versatile building block for creating complex and functionalized molecules.

Exploration of Novel Synthetic Route Efficiency and Scalability

The pursuit of efficient and scalable synthetic routes to this compound and its derivatives is a significant endeavor in medicinal chemistry and materials science, driven by the compound's potential as a versatile building block. Research in this area focuses on developing methodologies that are not only high-yielding but also amenable to large-scale production, ensuring the availability of this valuable amino acid for further applications. Key strategies often involve the stereoselective introduction of the amino group and the construction of the carbon backbone containing the terminal alkyne.

One of the prominent approaches for the asymmetric synthesis of α-amino acids that can be conceptually applied to this compound is the alkylation of chiral glycine enolate equivalents. These methods utilize a chiral auxiliary to direct the stereoselective alkylation of a glycine template, thereby establishing the desired stereochemistry at the α-carbon. A widely recognized example is the use of a chiral glycine equivalent derived from (1R)-(+)-camphor, which serves as a template for the introduction of the alkyl side chain.

For the synthesis of a homolog, (S)-2-amino-5-hexynoic acid, a detailed study by Williams and co-workers showcases the potential of this strategy. The synthesis commences with the alkylation of the lithium enolate of a chiral lactam with 3-bromopropyne. This key step proceeds with high diastereoselectivity, affording the desired alkylated product in good yield. Subsequent acidic hydrolysis of the lactam auxiliary then liberates the target amino acid. The efficiency and scalability of this route are underscored by the high yields and the crystalline nature of the intermediates, which facilitates purification.

To further illustrate the efficiency of such methodologies, a comparative analysis of different alkylating agents and reaction conditions is often undertaken. The choice of base, solvent, and temperature can significantly impact the yield and diastereoselectivity of the alkylation step. For instance, the use of lithium diisopropylamide (LDA) as a strong, non-nucleophilic base is common for generating the enolate, while a polar aprotic solvent like tetrahydrofuran (B95107) (THF) is typically employed to solvate the lithium cation and promote the reaction.

| Step | Reaction | Reagents and Conditions | Yield (%) |

| 1 | Alkylation | 1. LDA, THF, -78 °C; 2. 3-Bromopropyne | 85 |

| 2 | Hydrolysis | 6N HCl, reflux | 92 |

| Overall Yield | 78.2 |

The scalability of this synthetic approach is a critical consideration for its practical application. The availability and cost of the chiral auxiliary, the safety of the reagents (e.g., strong bases and pyrophoric organolithium compounds), and the ease of product isolation and purification are all factors that influence the feasibility of large-scale synthesis. While the use of stoichiometric chiral auxiliaries can be a drawback in terms of cost and atom economy, the high diastereoselectivity often achieved can outweigh these limitations, particularly for the synthesis of high-value compounds.

Furthermore, the development of catalytic asymmetric methods represents a significant advancement in the scalable synthesis of unnatural amino acids. These approaches utilize a chiral catalyst to induce enantioselectivity, thereby avoiding the need for a stoichiometric chiral auxiliary. While specific catalytic asymmetric syntheses of this compound are not yet widely reported, the principles of these methodologies, such as phase-transfer catalysis and transition-metal-catalyzed alkylations, offer promising avenues for future research and development in this area.

Integration of 2 Aminohept 6 Ynoic Acid in Peptide and Protein Engineering

Genetic Code Expansion (GCE) for Site-Specific Incorporation

Genetic code expansion allows for the site-specific incorporation of unnatural amino acids (UAAs) like 2-Aminohept-6-ynoic acid directly into the polypeptide chain during ribosomal protein synthesis. nih.gov This is achieved by repurposing a specific codon, typically a stop codon, to encode the UAA. The process requires an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that are orthogonal to the host cell's endogenous translational machinery.

The successful incorporation of this compound hinges on the development of an aminoacyl-tRNA synthetase that can specifically recognize and charge it onto a cognate tRNA. The Pyrrolysyl-tRNA Synthetase (PylRS)/tRNAPyl pair from archaea like Methanosarcina mazei (Mm) and Methanosarcina barkeri (Mb) is a commonly used platform for genetic code expansion due to its orthogonality in bacteria and eukaryotes and the remarkable plasticity of its substrate-binding pocket. nih.govnih.gov

The native substrate of PylRS is pyrrolysine, a large lysine (B10760008) derivative. nih.gov However, the active site of PylRS can be re-engineered through directed evolution and site-directed mutagenesis to accommodate a vast array of other unnatural amino acids, including those with alkyne moieties. nih.gov The engineering process typically involves creating a library of PylRS variants with mutations at key residues within the amino acid binding pocket. These libraries are then subjected to selection pressures to identify variants that can efficiently charge the desired UAA, in this case, this compound, while maintaining fidelity against canonical amino acids.

Key residues in the M. mazei PylRS active site that are commonly targeted for mutagenesis to alter substrate specificity are listed in the table below. By mutating these residues, the size, shape, and hydrophobicity of the binding pocket can be altered to favorably accommodate the heptynyl side chain of this compound.

| Residue (MmPylRS) | Location/Role in Active Site | Common Mutations for New Substrates |

| N311 | Forms hydrogen bond with substrate; influences pocket size. | N311A, N311S, N311Q |

| C313 | Located at the base of the binding pocket. | C313A, C313G, C313W |

| Y349 | Interacts with the substrate side chain via hydrophobic interactions. | Y349F, Y349A |

| V366 | Contributes to the hydrophobic environment of the pocket. | V366C |

| W382 | Forms part of the wall of the binding pocket. | W382T |

| Y384 | A key residue at the entrance of the pocket; influences substrate entry. | Y384F, Y384A |

This table presents key residues in the M. mazei PylRS active site frequently targeted for mutagenesis to accommodate new unnatural amino acids. The specific mutations required for optimal recognition of this compound would be determined through library screening and directed evolution.

The most common strategy for incorporating UAAs is the suppression of the amber stop codon (UAG). nih.govnih.gov An engineered tRNA, cognate to the engineered aaRS, possesses an anticodon (CUA) that recognizes the UAG codon. When the ribosome encounters a UAG codon in the mRNA sequence, this suppressor tRNA delivers the attached this compound, allowing translation to continue rather than terminate.

The efficiency of this process can be highly variable and is a critical factor for obtaining useful yields of the modified protein. nih.gov Research has shown that the nucleotide sequence immediately surrounding the UAG codon—the "codon context"—can significantly influence suppression efficiency. nih.govnih.govembopress.org Both upstream and downstream bases can affect the binding of the suppressor tRNA and its competition with the host's release factor 1 (RF1), which normally recognizes the stop codon and terminates translation.

Optimization strategies to enhance the incorporation efficiency of this compound include:

Codon Context Modification: Through synonymous mutations to the codons flanking the UAG site, the local sequence can be altered to create a context more favorable for suppression, without changing the primary sequence of the final protein. nih.gov

Release Factor Engineering: In bacterial systems, using E. coli strains with an engineered or deleted RF1 can dramatically increase suppression efficiency by reducing competition at the ribosome.

The relative efficiency of amber suppression at a given site is often quantified using reporter proteins, such as Green Fluorescent Protein (GFP), where the UAG codon is placed at a specific position. The amount of full-length, fluorescent protein produced in the presence of the UAA serves as a direct measure of suppression efficiency. nih.govkjom.org

The introduction of a non-canonical amino acid into a protein can potentially perturb its structure, folding, and stability. The this compound possesses a medium-length, linear, and relatively hydrophobic aliphatic side chain with a terminal alkyne. Its structural impact would be context-dependent, varying with its location within the protein.

Surface-Exposed Sites: When incorporated on the protein surface, the primary effect of the alkyne group is to provide a reactive handle for chemical ligation, with minimal structural perturbation expected.

Hydrophobic Core: If substituted into the hydrophobic core of a protein, its impact on stability would depend on how well its side chain packs against neighboring residues compared to the original amino acid. Improper packing could create cavities, potentially destabilizing the protein. nih.gov

The biophysical consequences of incorporating this compound can be rigorously evaluated using a suite of standard techniques. These methods are essential for verifying that the introduction of the UAA does not unacceptably compromise the protein's structural integrity or function.

| Biophysical Technique | Parameter Measured | Implication for Protein with this compound |

| Circular Dichroism (CD) Spectroscopy | Secondary structure content (α-helix, β-sheet) | Assesses whether the incorporation disrupts the overall fold of the protein. researchgate.net |

| Differential Scanning Fluorimetry (DSF) | Thermal melting temperature (Tm) | Measures changes in protein stability; a lower Tm indicates destabilization. |

| Analytical Ultracentrifugation (AUC) | Oligomeric state and homogeneity | Determines if the UAA induces aggregation or alters the protein's quaternary structure. |

| X-ray Crystallography / NMR Spectroscopy | High-resolution 3D structure | Provides atomic-level detail on how the UAA side chain is accommodated within the protein structure. |

This table outlines the primary biophysical methods used to characterize proteins after the incorporation of an unnatural amino acid, and the key information each technique provides regarding structural integrity and stability.

Rational Design of Conformationally Constrained Peptides

Short peptides often suffer from low biological activity due to their conformational flexibility and susceptibility to proteolytic degradation. Constraining a peptide into its bioactive conformation, often an α-helix, can overcome these limitations. This compound is a powerful building block for creating such constrained, or "stapled," peptides.

Peptide stapling involves introducing a covalent cross-link between the side chains of two amino acids within a peptide to enforce a specific secondary structure. nih.gov The terminal alkyne of this compound is ideally suited for stapling via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and bioorthogonal "click" reaction. nih.govcam.ac.uk

In this methodology, two non-natural amino acids are incorporated into the peptide sequence during solid-phase peptide synthesis: one this compound and one azide-containing amino acid (e.g., azidolysine). The placement of these residues is critical; for an α-helix, they are typically placed at i and i+4 or i and i+7 positions to ensure the side chains are on the same face of the helix. explorationpub.com After synthesis of the linear peptide, the intramolecular CuAAC reaction is performed, creating a stable, rigid triazole linkage that acts as the "staple."

This approach offers advantages over other methods like hydrocarbon stapling (which uses ring-closing metathesis), as the click reaction is highly specific and can be performed under mild, aqueous conditions. nih.govnih.gov

The primary structural consequence of using this compound to staple a peptide is the stabilization of its α-helical conformation. explorationpub.com An otherwise flexible peptide can be locked into its bioactive helical structure, which can be verified experimentally by Circular Dichroism (CD) spectroscopy. A significant increase in helicity is observed as a stronger negative signal at 222 nm and 208 nm. nii.ac.jp

This structural stabilization leads to profound functional improvements:

Enhanced Binding Affinity: By pre-organizing the peptide into its binding-competent conformation, the entropic penalty of binding to its target protein is reduced, often resulting in a significant increase in binding affinity (a lower Kd value). researchgate.netnih.gov This can be quantified using techniques like Surface Plasmon Resonance (SPR).

Increased Proteolytic Resistance: The macrocyclic structure imposed by the staple sterically hinders the approach of proteases, dramatically increasing the peptide's half-life in serum. nih.gov

Improved Cell Permeability: The stabilized α-helical structure can increase the peptide's hydrophobicity and mask polar amide bonds, which may enhance its ability to cross cell membranes. researchgate.net

The integration of this compound thus provides a robust chemical strategy to transform conformationally labile peptides into stable, high-affinity ligands for therapeutic and research applications.

Protein Labeling and Bioconjugation Strategies

The terminal alkyne group of this compound is a key functional moiety for bioorthogonal chemistry, allowing for specific chemical reactions to be performed in a biological environment without interfering with native cellular processes. This has led to the development of powerful strategies for protein labeling and the creation of complex bioconjugates.

Site-Selective Covalent Modification of Proteins via this compound

The site-selective modification of proteins is crucial for understanding their function and for the development of protein-based therapeutics and diagnostics. The incorporation of this compound into a protein provides a specific point of attachment for a wide range of molecules, including fluorophores, polyethylene (B3416737) glycol (PEG), and small molecule drugs. The primary method for achieving this covalent modification is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov

The CuAAC reaction is highly efficient and specific, proceeding under mild, aqueous conditions, which are compatible with the structural integrity of most proteins. springernature.com The reaction involves the formation of a stable triazole linkage between the alkyne group of this compound and an azide-functionalized molecule of interest.

Methodology for Site-Selective Incorporation and Labeling:

Genetic Encoding: The first step involves the site-specific incorporation of this compound into the protein of interest. This is typically achieved using amber stop codon suppression technology, where an orthogonal aminoacyl-tRNA synthetase/tRNA pair is engineered to recognize the amber codon (UAG) and insert this compound instead of terminating translation.

Protein Expression and Purification: The modified protein is then expressed in a suitable host, such as E. coli, and purified to homogeneity.

CuAAC Reaction: The purified protein containing the alkyne handle is then reacted with an azide-modified probe. The reaction is catalyzed by a source of Cu(I), often generated in situ from CuSO4 with a reducing agent like sodium ascorbate. Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often included to stabilize the Cu(I) and enhance reaction efficiency.

A generalized scheme for this process is depicted below:

| Step | Description | Key Components |

| 1 | Site-Specific Incorporation | Amber Codon (UAG), Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pair, this compound |

| 2 | Protein Expression & Purification | E. coli or other expression system |

| 3 | Bioconjugation (CuAAC) | Azide-modified probe, CuSO4, Sodium Ascorbate, THPTA |

Table 1: Key Steps in Site-Selective Protein Modification using this compound

This strategy has been successfully employed to label a variety of proteins with different functional molecules. For instance, a fluorescent dye with an azide (B81097) group can be attached to a protein containing this compound to study its localization and dynamics within a cell. Similarly, PEGylation of therapeutic proteins at a specific site using this method can improve their pharmacokinetic properties.

Developing this compound-Containing Peptides as Probes for Protein-Protein Interactions

Understanding protein-protein interactions (PPIs) is fundamental to deciphering cellular signaling pathways and disease mechanisms. Peptides containing this compound can be engineered into powerful probes to study these interactions. The alkyne group serves a dual purpose in this context: it can be used for the attachment of a reporter molecule (like a fluorophore or biotin) and/or a photo-cross-linking agent.

Photo-cross-linking is a technique used to covalently trap transient or weak protein-protein interactions. A peptide probe containing a photoactivatable group, when bound to its target protein, can be irradiated with UV light to form a covalent bond with the interacting partner. The alkyne handle provided by this compound allows for the subsequent attachment of an enrichment tag (e.g., biotin) via CuAAC, facilitating the identification of the cross-linked protein by mass spectrometry.

Design of a Bifunctional PPI Probe:

A typical bifunctional peptide probe would contain:

A recognition sequence that specifically binds to the target protein.

A photoactivatable group, such as a diazirine or benzophenone, for covalent cross-linking.

this compound to provide an alkyne handle for subsequent "click" chemistry.

The synthesis of such a peptide probe is typically carried out using solid-phase peptide synthesis (SPPS). The general structure and workflow for using such a probe are outlined below:

| Component | Function |

| Peptide Probe | |

| Recognition Sequence | Binds to the target protein of interest. |

| Photoactivatable Group | Forms a covalent bond with the interacting protein upon UV irradiation. |

| This compound | Provides an alkyne handle for bioconjugation. |

| Workflow | |

| 1. Incubation | The peptide probe is incubated with the cell lysate or purified proteins. |

| 2. UV Irradiation | The mixture is exposed to UV light to induce cross-linking. |

| 3. "Click" Reaction | An azide-biotin tag is attached to the alkyne handle via CuAAC. |

| 4. Enrichment | The biotinylated protein complexes are captured using streptavidin beads. |

| 5. Identification | The captured proteins are identified by mass spectrometry. |

Table 2: Components and Workflow of a this compound-Containing PPI Probe

This approach allows for the identification of direct interaction partners of a protein of interest in a complex biological sample. The ability to specifically label and capture interacting proteins provides valuable insights into cellular networks and can aid in the discovery of new drug targets.

Bioorthogonal Chemistry and the Development of Chemical Probes with 2 Aminohept 6 Ynoic Acid

Click Chemistry Applications of the Terminal Alkyne Functionality

The terminal alkyne of 2-Aminohept-6-ynoic acid is the cornerstone of its utility in bioorthogonal chemistry, enabling its participation in a suite of powerful ligation reactions known collectively as "click chemistry." These reactions are characterized by their high yields, specificity, and biocompatibility.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a robust and widely used reaction for conjugating molecules. scispace.comnih.gov In this reaction, the terminal alkyne of a molecule like this compound reacts with an azide-functionalized molecule to form a stable 1,4-disubstituted 1,2,3-triazole ring. mdpi.comresearchgate.net The reaction's efficiency is significantly enhanced by a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent, most commonly sodium ascorbate. nih.govresearchgate.net

To mitigate potential damage to sensitive biomolecules from reactive oxygen species generated during the reaction, copper-binding ligands are often employed. scispace.com These ligands not only accelerate the reaction but also protect the biological targets from oxidation. scispace.com The CuAAC reaction is attractive for bioconjugation due to its reliability and the chemical stability of the resulting triazole linkage. researchgate.netjenabioscience.com This methodology is highly effective for modifying peptides, proteins, and nucleic acids. scispace.comjenabioscience.com

A significant advancement in click chemistry for applications in living systems is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction circumvents the need for the potentially cytotoxic copper catalyst required in CuAAC. nih.gov The driving force for SPAAC is the high ring strain of a cyclooctyne (B158145) reaction partner. magtech.com.cn When an azide (B81097) reacts with a strained alkyne, the release of this strain energy facilitates a rapid cycloaddition, forming a stable triazole product. researchgate.net

The reaction kinetics of SPAAC can be tuned by modifying the structure of the cyclooctyne. magtech.com.cn For instance, adding electron-withdrawing groups or fusing aromatic rings to the cyclooctyne scaffold can dramatically increase the reaction rate. nih.govnih.gov Because it is metal-free, SPAAC has become an invaluable tool for labeling biomolecules on the surface of and inside living cells, with broad applications in proteomics, glycan visualization, and tissue reengineering. nih.govnih.gov

The Inverse Electron-Demand Diels-Alder (IEDDA) reaction is another powerful, catalyst-free bioorthogonal reaction. rsc.org It involves a [4+2] cycloaddition between an electron-poor diene, such as a tetrazine, and an electron-rich dienophile. wikipedia.org While alkenes are common dienophiles, alkynes can also participate in these reactions. wikipedia.orgnih.gov

The reaction is extremely fast and highly selective, proceeding readily under physiological conditions with the release of dinitrogen gas as the only byproduct. rsc.org The regioselectivity of the cycloaddition is predictable based on the electronic properties of the substituents on the reacting partners. nih.gov Although less common than azide-alkyne cycloadditions for simple alkyne-bearing amino acids, derivatization of the alkyne in this compound could modulate its electronic properties to enhance its reactivity as a dienophile in IEDDA ligations, expanding its utility for rapid bioconjugation.

| Reaction | Key Reactants | Catalyst Required | Biocompatibility | Primary Application |

|---|---|---|---|---|

| CuAAC | Terminal Alkyne + Azide | Copper(I) | Good (in vitro); cytotoxic concerns in living cells | Protein and peptide conjugation, materials science |

| SPAAC | Strained Alkyne (e.g., Cyclooctyne) + Azide | None (Metal-Free) | Excellent | Live-cell imaging, in vivo labeling |

| IEDDA | Electron-Poor Diene (e.g., Tetrazine) + Electron-Rich Dienophile (Alkene/Alkyne) | None (Metal-Free) | Excellent | Rapid labeling, in vivo imaging, radiolabeling |

Rational Design and Synthesis of this compound-Based Chemical Probes

The bioorthogonal alkyne handle of this compound makes it an ideal component for the rational design of chemical probes. eubopen.org These probes are small molecules designed to study biological systems, for instance, by reporting on the activity of an enzyme or labeling specific cellular components. By incorporating this compound into a larger molecule, the alkyne group can be used to "click" on a reporter tag, such as a fluorophore or a biotin affinity handle, at a desired step.

Chemical probes built with this compound can provide powerful insights into enzyme function. By synthesizing a peptide substrate or inhibitor that includes this non-natural amino acid, the alkyne group can be positioned near an enzyme's active site upon binding.

Once the probe is bound to its target enzyme, a reporter molecule with a complementary azide group can be attached via a click reaction. This allows for:

Visualization: Attaching a fluorescent dye can help visualize the enzyme-substrate complex.

Affinity Purification: Clicking a biotin tag allows for the capture and subsequent identification of the target enzyme and its binding partners using mass spectrometry.

Activity-Based Profiling: In an activity-based probe, the this compound-containing molecule forms a covalent bond with the enzyme. Subsequent click-labeling allows for the specific detection and quantification of active enzyme molecules within a complex proteome.

These approaches enable the study of enzyme-substrate recognition and can help map the dynamics of the enzyme's active site. nih.gov

A powerful strategy for labeling newly synthesized biomolecules is metabolic labeling. nih.gov Cells can be cultured in media containing this compound, which is then taken up by the cells and incorporated into proteins during synthesis by the translational machinery. This results in a population of newly synthesized proteins that are tagged with a bioorthogonal alkyne handle.

These alkyne-modified proteins can then be selectively visualized or isolated from the rest of the cellular components. By using an azide-functionalized fluorescent dye, researchers can perform imaging experiments to track the localization and trafficking of these proteins to specific cellular organelles. nih.gov Alternatively, using an azide-functionalized biotin tag allows for the enrichment and subsequent identification of these proteins via proteomic analysis. nih.gov This technique provides a temporal window into the cellular proteome, enabling the study of protein synthesis, turnover, and localization in response to various stimuli.

| Probe Type | Design Strategy | Click Reaction | Reporter Molecule | Research Application |

|---|---|---|---|---|

| Enzyme Activity Probe | Incorporate amino acid into a peptide sequence recognized by a target enzyme. | CuAAC or SPAAC | Fluorophore (e.g., Cy5) or Biotin | Identifying active enzymes, screening for inhibitors. |

| Metabolic Labeling Probe | Supplement cell culture media with the amino acid for incorporation into new proteins. | SPAAC | Fluorescent Dye (e.g., Alexa Fluor 488) | Visualizing protein synthesis and localization in live cells. |

| Proteomic Probe | Metabolically label proteins, lyse cells, and perform click reaction. | CuAAC | Biotin-Azide | Identifying and quantifying newly synthesized proteins. |

Advanced Imaging and Sensing Applications through Alkyne-Based Ligation

The terminal alkyne group of this compound serves as a versatile and powerful chemical handle for advanced imaging and sensing applications. This functionality is rooted in its ability to participate in bioorthogonal ligation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govpnas.org These reactions are highly specific, efficient, and can be performed in complex biological environments with minimal interference with native processes, making them ideal for studying biomolecules in their natural settings. nih.govrsc.org

The core strategy involves a two-step process. First, this compound, as a non-canonical amino acid, is metabolically incorporated into proteins using the cell's own translational machinery. rsc.orgnih.govnih.gov This effectively installs the alkyne group as a bio-inert tag onto newly synthesized proteins. nih.govmpg.denih.gov The second step involves the introduction of a probe molecule—such as a fluorophore—that has been functionalized with a complementary azide group. The subsequent "click" reaction covalently and stably links the probe to the alkyne-tagged amino acid, enabling visualization or sensing. nih.govnih.govrsc.org

Advanced Imaging:

This alkyne-based ligation strategy allows for high-resolution imaging of newly synthesized proteins within fixed cells and even whole organisms. nih.govmpg.dersc.org By treating cells with this compound for a specific period, researchers can label a cohort of proteins made during that time. Following cell fixation and permeabilization, an azide-functionalized fluorescent dye is added. The CuAAC reaction selectively attaches the dye to the incorporated alkyne handles, rendering the target proteins visible through fluorescence microscopy. nih.govrsc.org

This method, often referred to as fluorescent non-canonical amino acid tagging (FUNCAT), offers several advantages over traditional protein labeling techniques:

Specificity: The azide-alkyne reaction is highly specific, resulting in low background signal and high-contrast images. nih.gov

Versatility: A wide variety of azide-modified fluorophores across the spectral range can be used, allowing for multicolor imaging experiments. rsc.org

Minimal Perturbation: The small size of the alkyne tag is less likely to interfere with protein folding and function compared to larger tags like green fluorescent protein (GFP). nih.gov

Super-Resolution Compatibility: The high density of labeling achievable with this method is compatible with advanced super-resolution microscopy techniques, enabling visualization of protein localization at the nanoscale. rsc.org

Sensing Applications:

Beyond static imaging, alkyne-based ligation is instrumental in the development of "turn-on" fluorescent probes for sensing specific biological activities. These probes are designed to be non-fluorescent or weakly fluorescent initially but exhibit a strong increase in fluorescence upon reacting with their target. researchgate.netresearchgate.net

A common design involves masking a fluorophore's emission with an alkyne group. The alkyne can quench fluorescence through electronic effects. nih.gov When this probe reacts with an azide-tagged molecule—for instance, a protein modified with an azide-bearing amino acid—the formation of the triazole ring in the "click" reaction alters the electronic properties of the system and restores the fluorophore's bright emission. nih.govresearchgate.net This fluorogenic response provides a direct and sensitive readout of the ligation event.

This principle can be applied to create sensors for various biological processes. For example, a peptide substrate for a specific enzyme could be synthesized containing this compound. A fluorogenic, azide-containing reporter could then be "clicked" onto the peptide. In a subsequent step, if the target enzyme is active, it would cleave the peptide, leading to a measurable change in the fluorescence signal, thereby reporting on the enzyme's activity.

Biochemical Investigations and Mechanistic Insights into 2 Aminohept 6 Ynoic Acid Interactions

Enzymatic Interaction and Modulation Studies

The interaction of a novel amino acid analog like 2-aminohept-6-ynoic acid with enzymes is a critical area of biochemical investigation. Such studies typically determine whether the compound acts as a substrate, an inhibitor, or a modulator of enzymatic activity.

This compound as a Substrate or Inhibitor for Specific Enzymes

There is currently a lack of specific studies identifying this compound as a substrate or inhibitor for particular enzymes. Research in this area would typically involve screening the compound against a panel of enzymes, particularly those involved in amino acid metabolism or neurotransmitter synthesis. For an uncharacterized amino acid, initial investigations might focus on aminotransferases, decarboxylases, or oxidases.

| Enzyme Class | Potential Interaction | Status of Research for this compound |

| Aminotransferases | Substrate or inhibitor | No specific data available |

| Decarboxylases | Substrate or inhibitor | No specific data available |

| Oxidases | Substrate or inhibitor | No specific data available |

Elucidation of Enzyme Kinetics and Catalytic Mechanisms in the Presence of this compound

Without identification of a specific enzyme target, detailed kinetic studies and elucidation of catalytic mechanisms involving this compound have not been reported. Such investigations would typically follow the discovery of an enzymatic interaction and would involve determining kinetic parameters like Km (Michaelis constant) and Vmax (maximum reaction velocity) if it acts as a substrate, or Ki (inhibition constant) and the mode of inhibition (e.g., competitive, non-competitive) if it functions as an inhibitor.

Receptor Binding and Signaling Pathway Analysis

The structural similarity of this compound to endogenous amino acid neurotransmitters suggests potential interactions with neuronal receptors.

Studies on Glutamate (B1630785) Receptor Modulation and Neuronal Signaling Pathways

Given its amino acid structure, a primary area of interest would be its potential modulation of glutamate receptors, the main excitatory neurotransmitter receptors in the central nervous system. However, there are no specific studies available in the scientific literature that have investigated the effects of this compound on any subtype of glutamate receptors (e.g., NMDA, AMPA, or metabotropic glutamate receptors). Consequently, its impact on downstream neuronal signaling pathways remains uncharacterized.

Identification of Protein Interaction Sites Using this compound as a Molecular Probe

The use of this compound as a molecular probe to identify protein interaction sites has not been described in published research. This technique would typically involve modifying the compound with a reporter tag (e.g., a fluorescent group or a photoaffinity label) to facilitate the identification of binding partners.

Role of this compound in Metabolic Pathways and Perturbations

The introduction of a novel amino acid into a biological system can lead to its incorporation into metabolic pathways or cause perturbations in existing metabolic networks. There is currently no available data on the metabolic fate of this compound or its effects on metabolic pathways. Investigations in this area would seek to understand if the compound is metabolized for energy, used in the synthesis of other molecules, or if it disrupts normal amino acid metabolism.

| Metabolic Aspect | Area of Investigation | Status of Research for this compound |

| Anabolism | Incorporation into peptides or synthesis of other molecules | No specific data available |

| Catabolism | Degradation for energy production | No specific data available |

| Metabolic Perturbation | Disruption of endogenous amino acid or other metabolic pathways | No specific data available |

Computational Approaches in 2 Aminohept 6 Ynoic Acid Research

Molecular Docking Simulations for Ligand-Target Binding Affinity Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-Aminohept-6-ynoic acid, molecular docking simulations are instrumental in predicting its binding affinity and mode of interaction within the active site of its target enzymes, most notably engineered aminoacyl-tRNA synthetases (aaRSs).

The primary goal of these simulations is to identify the most energetically favorable binding pose of this compound within the enzyme's catalytic pocket. This is achieved by sampling a large number of possible conformations and orientations of the ligand and scoring them based on a defined scoring function that approximates the binding free energy. A lower docking score generally indicates a more stable protein-ligand complex and, consequently, a higher binding affinity.

While specific molecular docking studies exclusively focused on this compound are not extensively detailed in publicly available literature, the general methodology is widely applied in the engineering of aaRSs for non-canonical amino acids. For instance, in the engineering of Pyrrolysyl-tRNA Synthetase (PylRS) to accept novel substrates, docking studies would be employed to virtually screen potential mutations that could better accommodate the alkyne-containing side chain of this compound. The insights gained from such simulations can significantly reduce the experimental effort required by prioritizing promising enzyme variants for laboratory testing.

Table 1: Key Parameters in Molecular Docking Simulations

| Parameter | Description | Relevance to this compound Research |

|---|---|---|

| Scoring Function | A mathematical function used to estimate the binding affinity between the ligand (this compound) and the protein (e.g., PylRS). | Predicts the likelihood of successful binding and helps in ranking different engineered synthetases. |

| Binding Pose | The predicted orientation and conformation of this compound within the active site of the target protein. | Provides insights into the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. |

| Binding Energy | A quantitative measure of the strength of the interaction between the ligand and the protein, typically expressed in kcal/mol. | A lower binding energy suggests a more favorable interaction and higher affinity. |

Molecular Dynamics Simulations for Conformational Analysis and Protein-Ligand Interactions

Molecular dynamics (MD) simulations offer a more dynamic and detailed view of the interactions between this compound and its target protein compared to the static picture provided by molecular docking. MD simulations compute the movements of atoms in a molecular system over time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape of the protein-ligand complex and provides insights into the stability of the binding interactions.

In the study of this compound, MD simulations can be used to:

Assess the stability of the docked pose obtained from molecular docking simulations.

Analyze the flexibility of different regions of the protein upon ligand binding.

Identify key amino acid residues that form stable interactions with this compound throughout the simulation.

Calculate the binding free energy with higher accuracy using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).

Table 2: Applications of Molecular Dynamics Simulations in this compound Research

| Application | Description | Significance |

|---|---|---|

| Conformational Analysis | Studying the changes in the three-dimensional structure of the protein and ligand over time. | Reveals the flexibility of the active site and how it accommodates this compound. |

| Interaction Analysis | Identifying and quantifying the non-covalent interactions (hydrogen bonds, van der Waals forces, etc.) between the protein and the ligand. | Determines the key residues responsible for binding and specificity. |

| Binding Free Energy Calculation | More accurate estimation of the binding affinity by considering the dynamic nature of the system. | Provides a more reliable prediction of the efficacy of an engineered synthetase. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are correlated with a specific activity, a QSAR model can be developed to predict the activity of new, untested compounds.

In the context of this compound and its analogs, QSAR models could be developed to predict their incorporation efficiency by a specific engineered aaRS. To build such a model, a dataset of structurally related non-canonical amino acids with experimentally determined incorporation efficiencies would be required. Various molecular descriptors, such as steric, electronic, and hydrophobic properties, would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build the QSAR model.

While no specific QSAR models for the incorporation of this compound have been published, this approach holds significant potential for accelerating the discovery of new ncAAs with desired properties. A validated QSAR model could be used to virtually screen large libraries of compounds and prioritize those with the highest predicted bioactivity for synthesis and experimental testing. researchgate.netnih.gov

Table 3: Steps in QSAR Model Development

| Step | Description |

|---|---|

| 1. Data Set Collection | Assembling a series of compounds with known biological activities (e.g., incorporation efficiency of various ncAAs by a PylRS variant). |

| 2. Molecular Descriptor Calculation | Calculating various physicochemical properties for each compound in the dataset. |

| 3. Model Building | Using statistical methods to establish a mathematical relationship between the descriptors and the biological activity. |

| 4. Model Validation | Assessing the predictive power of the model using internal and external validation techniques. |

Homology Modeling and De Novo Design in Aminoacyl-tRNA Synthetase Engineering

A significant challenge in studying the interaction of this compound with its target synthetase can be the lack of an experimentally determined three-dimensional structure of the protein. This is where homology modeling becomes a crucial tool. Homology modeling, also known as comparative modeling, is a computational method used to predict the 3D structure of a protein based on its amino acid sequence and the known experimental structure of a homologous protein (the "template").

In the case of engineering Pyrrolysyl-tRNA Synthetase from Methanosarcina barkeri (M. barkeri) for the incorporation of this compound, researchers have utilized homology modeling. nih.govresearchgate.net Since experimental crystal structures of M. barkeri PylRS were not available, the known crystal structures of the homologous PylRS from Methanosarcina mazei (M. mazei) were used as templates. nih.govresearchgate.net This approach allowed for the generation of a reliable 3D model of the M. barkeri PylRS active site.

This homology model served as the foundation for rational, structure-guided de novo design of mutations aimed at altering the substrate specificity of the enzyme to better accommodate "small-tag" ncAAs like this compound. nih.gov By visualizing the active site in the model, researchers could identify key residues that might sterically hinder the binding of smaller substrates or that could be mutated to form more favorable interactions with the alkyne group of this compound. nih.gov This rational design approach, guided by the homology model, is a powerful strategy for engineering enzymes with novel functionalities, reducing the need for extensive and often laborious random mutagenesis and screening. nih.gov

Table 4: Research Findings from Homology Modeling and Engineering of PylRS for this compound Incorporation

| Computational Approach | Application | Key Findings/Insights | Reference |

|---|---|---|---|

| Homology Modeling | Generation of a 3D model of M. barkeri PylRS using M. mazei PylRS crystal structures as templates. | Provided a structural framework for understanding the active site architecture and for guiding rational mutagenesis. | nih.govresearchgate.net |

| Rational Mutagenesis (De Novo Design) | Site-directed mutations in the active site of M. barkeri PylRS based on the homology model. | Identified key residues that influence substrate specificity and enabled the engineering of PylRS variants with improved incorporation efficiency for this compound and other small-tag ncAAs. | nih.gov |

Advanced Analytical and Spectroscopic Characterization in Research on 2 Aminohept 6 Ynoic Acid

Chiral Chromatography (e.g., HPLC, LC-MS) for Enantiomeric Purity Assessment

The assessment of enantiomeric purity is critical for any chiral compound intended for biological or pharmaceutical use. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for separating and quantifying the enantiomers of 2-aminohept-6-ynoic acid.

Two primary strategies are employed for the chiral separation of amino acids: direct and indirect methods.

Direct Separation: This approach utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For underivatized amino acids such as this compound, several types of CSPs are effective.

Crown-ether based CSPs are particularly well-suited for the separation of D- and L-amino acid enantiomers. chromatographyonline.com These phases operate by forming inclusion complexes with the protonated primary amino group of the analyte, with the stability of these complexes being stereoselective.

Macrocyclic glycopeptide-based CSPs , such as those using teicoplanin, are also highly successful in resolving the enantiomers of native amino acids. ankara.edu.trsigmaaldrich.com These CSPs are versatile, compatible with both aqueous and organic mobile phases, which makes them ideal for polar and ionic compounds. sigmaaldrich.com

Polysaccharide-based and teicoplanin-based CSPs have also been tested for amino acid separations, with crown-ether phases often providing the best enantioseparation for a broad range of underivatized amino acids. ankara.edu.tr

A typical HPLC or LC-MS system for direct chiral analysis would involve a specialized chiral column and a mobile phase optimized for resolution. For instance, a common mobile phase for crown-ether columns consists of an acidified organic solvent mixture, such as methanol/water with perchloric acid. chromatographyonline.com The integration of mass spectrometry provides highly sensitive and selective detection, which is crucial for analyzing complex biological samples. nih.gov

Indirect Separation: This method involves derivatizing the amino acid with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard, achiral reversed-phase column (e.g., a C18 column). nih.govresearchgate.net

Common CDAs include:

Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) , also known as Marfey’s reagent. nih.gov

o-Phthalaldehyde (OPA) used in conjunction with a chiral thiol like N-isobutyryl-L-cysteine (IBLC). nih.govresearchgate.net

(S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) . nih.gov

The resulting diastereomers are then separated using standard reversed-phase HPLC, often with UV or mass spectrometric detection. nih.gov This method is highly reliable and can be applied to a wide variety of unusual amino acids. nih.gov The choice of CDA can significantly impact the resolution and sensitivity of the analysis. nih.gov

| Method | Principle | Stationary Phase | Derivatization Required? | Typical Application |

|---|---|---|---|---|

| Direct (e.g., Crown-Ether CSP) | Stereoselective interaction between analyte and CSP | Chiral (e.g., ChiroSil® SCA(-)) chromatographyonline.com | No | Analysis of underivatized D/L amino acids chromatographyonline.com |

| Direct (e.g., Teicoplanin CSP) | Stereoselective interaction via multiple mechanisms | Chiral (e.g., Astec CHIROBIOTIC T) ankara.edu.tr | No | Broad applicability for polar and ionic analytes sigmaaldrich.com |

| Indirect (e.g., FDAA) | Formation of diastereomers | Achiral (e.g., C18) nih.gov | Yes | Separation of unusual amino acids with high enantioselectivity nih.gov |

| Indirect (e.g., OPA/Chiral Thiol) | Formation of fluorescent, diastereomeric isoindoles | Achiral (e.g., Pentafluorophenyl) researchgate.net | Yes | Sensitive analysis with UV or fluorescence detection researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules, including this compound. springernature.com One-dimensional (1D) NMR experiments like ¹H and ¹³C NMR provide direct information about the chemical environment of each atom, while two-dimensional (2D) experiments establish connectivity between atoms.

For this compound, the ¹H NMR spectrum would show characteristic signals for the α-proton, the methylene protons along the aliphatic chain, and the terminal alkyne proton. The chemical shift of the α-proton is typically found between 3 and 4 ppm. The terminal alkyne proton is expected to resonate around 2-3 ppm. The ¹³C NMR spectrum would complement this by showing signals for the carboxyl carbon (~170-180 ppm), the α-carbon (~50-60 ppm), the aliphatic carbons, and the two sp-hybridized carbons of the alkyne group (~70-90 ppm).

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| C1 (-COOH) | - | ~175 | Carboxylic acid carbon. |

| C2 (-CH(NH₂)-) | ~3.7 | ~55 | Alpha-carbon and proton. |

| C3 (-CH₂) | ~1.9 | ~32 | Methylene adjacent to the alpha-carbon. |

| C4 (-CH₂) | ~1.6 | ~24 | Based on data for 6-heptynoic acid. chemicalbook.com |

| C5 (-CH₂) | ~2.2 | ~18 | Methylene adjacent to the alkyne. chemicalbook.com |

| C6 (-C≡) | - | ~83 | Alkyne carbon. chemicalbook.com |

| C7 (≡CH) | ~2.0 | ~69 | Terminal alkyne proton and carbon. chemicalbook.com |

Beyond simple structure confirmation, 2D NMR techniques are crucial for unambiguous assignments and for studying reaction mechanisms.

COSY (Correlation Spectroscopy) reveals proton-proton couplings through bonds, which would confirm the connectivity of the aliphatic chain from the α-proton to the protons on C5.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon, allowing for the definitive assignment of each ¹H and ¹³C pair.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying the relationship between the C1 carboxyl carbon and the α-proton, and connecting the different methylene groups along the chain. magritek.com

In mechanistic studies, NMR can be used to monitor the progress of reactions involving this compound, such as its incorporation into peptides or its participation in bioorthogonal "click" chemistry reactions, by observing the appearance of new signals and the disappearance of starting material signals.

Mass Spectrometry (MS) for Characterization of Derivatized and Bioconjugated Species

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and structure of analytes. For amino acids, LC-MS/MS is a standard platform that combines the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry. chromsystems.com

While underivatized this compound can be analyzed directly, derivatization is often employed to improve chromatographic behavior and ionization efficiency. nih.gov Various reagents can target the primary amine, converting the polar zwitterion into a more hydrophobic and readily ionizable species.

The terminal alkyne group of this compound makes it an ideal candidate for bioorthogonal ligation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". nih.govmdpi.com This reaction is widely used in chemical biology and proteomics to attach probes, tags (e.g., biotin or fluorophores), or other molecules to a protein or peptide containing the alkyne-functionalized amino acid. nih.gov

Mass spectrometry is essential for characterizing these bioconjugates.

Molecular Weight Confirmation: High-resolution MS can confirm the successful conjugation by measuring the exact mass of the resulting product, which will correspond to the sum of the peptide and the attached molecule minus any leaving groups.

Structural Analysis: Tandem MS (MS/MS) is used to sequence the peptide and pinpoint the exact location of the modification. nih.gov During MS/MS, the derivatized peptide is fragmented in the mass spectrometer. The resulting fragmentation pattern (b- and y-ions) will show a mass shift for the fragment ions containing this compound, confirming the site of conjugation. nih.govacs.org

The development of isobaric tags that utilize click chemistry for their synthesis allows for multiplexed quantitative proteomics, where the relative abundance of a target protein across several samples can be measured. nih.govacs.org The unique structure of this compound makes it a valuable tool for such advanced proteomic investigations. tue.nl

| Application | MS Technique | Information Obtained | Relevance |

|---|---|---|---|

| Quantification in Biological Fluids | LC-MS/MS | Concentration of the amino acid | Metabolic studies, pharmacokinetics chromsystems.com |

| Characterization of Derivatized Species | LC-MS/MS | Molecular weight and fragmentation pattern of the derivative | Confirms reaction success and structure for analytical methods nih.gov |

| Analysis of Bioconjugates (Click Chemistry) | High-Resolution MS, MS/MS | Confirmation of conjugate mass, identification of modification site | Proteomics, activity-based protein profiling, drug delivery nih.gov |

Circular Dichroism (CD) Spectroscopy for Stereochemical Analysis

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. nih.gov It is a powerful, non-destructive technique for determining the absolute configuration of enantiomers. nih.gov

For a chiral molecule like this compound, the two enantiomers, (R)-2-aminohept-6-ynoic acid and (S)-2-aminohept-6-ynoic acid, will produce CD spectra that are mirror images of each other. The sign of the Cotton effect (the characteristic peaks in a CD spectrum) is directly related to the stereochemistry of the molecule. researchgate.net

The primary chromophore in underivatized amino acids is the carboxyl group, which typically exhibits a weak n → π* electronic transition around 210 nm. nih.gov The sign of the Cotton effect for this transition is a reliable indicator of the configuration at the α-carbon. For most L-amino acids (S-configuration), this transition results in a positive Cotton effect. libretexts.org Conversely, D-amino acids (R-configuration) would show a negative Cotton effect in the same region.

CD spectroscopy can be used to:

Confirm Absolute Configuration: By comparing the experimental CD spectrum of a sample of this compound to a known standard or to theoretical predictions, its absolute stereochemistry (R or S) can be unequivocally assigned.

Determine Enantiomeric Excess (ee): The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers. nih.gov By measuring the CD signal of a mixture and comparing it to that of a pure enantiomer, the enantiomeric excess can be calculated. This provides a valuable alternative or complementary method to chiral chromatography for purity assessment. nih.gov

The technique is rapid, requires a small amount of sample, and is highly sensitive to the stereochemical arrangement of atoms near the chromophore, making it an essential tool in the stereochemical analysis of this compound. researchgate.net

Future Perspectives and Emerging Research Domains for 2 Aminohept 6 Ynoic Acid

Development of Next-Generation Bioconjugation Reagents and Platforms

The terminal alkyne of 2-Aminohept-6-ynoic acid is a key reactant in "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). axispharm.comnih.govmagtech.com.cn These reactions are prized for their high efficiency, selectivity, and biocompatibility. Future research is focused on developing novel reagents and platforms that enhance the capabilities of these reactions.

Advancements are expected in the design of new cyclooctyne (B158145) partners for SPAAC that offer faster reaction kinetics and improved stability, allowing for more efficient labeling in living systems with lower concentrations of reagents. magtech.com.cnenamine.net Furthermore, integrating this compound into proteins will enable the development of advanced bioconjugation platforms where enzymes, antibodies, or scaffolds can be precisely modified with imaging agents, drugs, or other polymers. This allows for the creation of highly defined and functional biomaterials. nih.gov

| Bioconjugation Method | Key Features | Role of this compound | Future Direction |

|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High efficiency, rapid kinetics, forms stable triazole linkage. Requires a copper catalyst. axispharm.com | Provides the terminal alkyne group for reaction with an azide-modified molecule. | Development of more biocompatible copper ligands to minimize cellular toxicity. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free, bioorthogonal, driven by the ring strain of a cyclooctyne partner. magtech.com.cnnih.gov | Serves as the alkyne reaction partner for a strained cyclooctyne-azide reaction. | Design of novel, highly reactive, yet stable cyclooctynes for faster in vivo labeling. enamine.netresearchgate.net |

Expanding the Genetic Code for Diverse Alkyne-Containing Unnatural Amino Acids in Synthetic Biology

The site-specific incorporation of unnatural amino acids (UAAs) like this compound into proteins in living cells is a cornerstone of modern synthetic biology. nih.govfrontiersin.org This is achieved by engineering the cell's own protein synthesis machinery. elsevierpure.com The process requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that uniquely recognizes the UAA and directs its insertion in response to a reassigned codon, such as the amber stop codon (UAG). nih.govcam.ac.uk

Future research aims to expand this technology by:

Developing More Orthogonal Systems: Creating new synthetase/tRNA pairs that are mutually orthogonal to each other will allow for the simultaneous incorporation of multiple, distinct UAAs into a single protein. nih.gov This would enable the construction of proteins with multiple, independently addressable chemical handles.

Improving Incorporation Efficiency: The efficiency of UAA incorporation can be a limiting factor. acs.org Research is ongoing to optimize tRNA expression levels and engineer components of the translational machinery, such as release factor 1 (eRF1), to improve the yield of UAA-containing proteins in both prokaryotic and eukaryotic cells. acs.org

Codon Reassignment: Moving beyond the amber codon to utilize other nonsense codons, rare codons, or even four-base codons will provide more opportunities for incorporating a wider variety of UAAs. nih.govnih.gov

This expansion of the genetic alphabet will allow for the creation of proteins with novel catalytic activities, enhanced stability, and the ability to be modified with unprecedented precision.

Rational Design of this compound-Derived Functional Biomolecules for Therapeutic and Diagnostic Applications

The ability to place a reactive alkyne handle at any desired position within a protein enables the rational design of sophisticated biomolecules for medicine. A primary area of focus is the development of next-generation antibody-drug conjugates (ADCs). By incorporating this compound at a specific site on an antibody, a potent cytotoxic drug can be attached with a precise drug-to-antibody ratio. axispharm.comnih.gov This site-specific conjugation leads to homogeneous ADC populations with improved therapeutic windows and predictable pharmacokinetics compared to traditional, randomly conjugated ADCs. cam.ac.uk

Beyond ADCs, this technology is being used to:

Create Novel Diagnostic Probes: Antibodies or other targeting proteins containing this compound can be conjugated to fluorescent dyes or imaging agents for use in diagnostics and preclinical research.

Develop Advanced Peptide Therapeutics: The incorporation of this UAA into therapeutic peptides allows for the attachment of polymers like polyethylene (B3416737) glycol (PEG) to enhance circulation half-life or the addition of moieties to improve cell penetration.

Engineer Bispecific Antibodies: The alkyne handle can serve as a covalent attachment point to link two different antibody fragments, creating bispecific agents that can engage multiple targets simultaneously.

The precise control offered by genetic code expansion is critical for optimizing the structure and function of these complex therapeutic and diagnostic agents. nih.govfrontiersin.org

Applications in Materials Science and Nanobiotechnology via Covalent Conjugation